Acid Blue 129
Description
Significance of Acid Blue 129 as a Model Pollutant in Environmental Chemistry Research
This compound is frequently used as a model pollutant in environmental chemistry research due to its prevalence in industrial wastewater, particularly from the textile industry. nih.govresearchgate.net Textile industries consume large volumes of water and discharge effluents containing various dyes, which are often aesthetically displeasing, can be carcinogenic, and impede light penetration in water bodies, thereby disrupting aquatic ecosystems. nih.govmuk.ac.iracs.org The stability and water solubility of dyes like this compound make their removal from wastewater a significant challenge, driving research into effective treatment technologies. hztya.com
The compound's resistance to degradation makes it an excellent candidate for evaluating the efficacy of various water treatment methods. muk.ac.ir Researchers utilize this compound to test and optimize a range of techniques, including:
Adsorption: Numerous studies have investigated the removal of this compound from aqueous solutions using low-cost adsorbents. Materials like almond shells, corn cob-based activated carbon, and copper oxide nanoparticle-modified activated carbon have been shown to effectively adsorb the dye. nih.govnih.govresearchgate.net These studies often analyze the kinetics and thermodynamics of the adsorption process to understand the underlying mechanisms. nih.govresearchgate.net For instance, the adsorption of this compound onto almond shells was found to follow the Langmuir isotherm model, suggesting a monolayer coverage of dye molecules on the adsorbent's surface. nih.gov
Photocatalytic Degradation: Advanced oxidation processes, such as photocatalysis, are another major area of research for breaking down this compound. researchgate.netnih.gov Nanocomposites like Cadmium sulphide/Titanium oxide (CdS/TiO2) have demonstrated enhanced photocatalytic activity in degrading the dye under visible light. researchgate.net The degradation process often involves the generation of highly reactive species that break down the complex dye molecule into simpler, less harmful compounds. acs.org
Bioremediation: The use of microorganisms and their enzymes, such as laccase from fungi like Trametes hirsuta, is being explored for the decolorization and degradation of this compound. tandfonline.com This approach offers a potentially more environmentally friendly alternative to conventional chemical treatments.
Polymer-Enhanced Ultrafiltration (PEUF): This technique is being studied as a method to concentrate the dye from effluents, which can facilitate subsequent degradation processes. jsta.clresearchgate.net Studies have shown high retention rates of this compound using this method. jsta.cl
The following table summarizes the findings of various studies on the removal of this compound using different methods.
| Treatment Method | Adsorbent/Catalyst | Removal Efficiency/Capacity | Key Findings |
| Adsorption | Almond Shell | >98% removal | Adsorption follows the Langmuir isotherm and pseudo-second-order kinetics. nih.gov |
| Adsorption | Corn Cob Activated Carbon | 833.33 mg/g capacity | The process is feasible, spontaneous, and exothermic. nih.gov |
| Adsorption | CuO-NP-AC | High tendency and capacity | Adsorption is feasible, spontaneous, and endothermic, following the Langmuir model. researchgate.net |
| Photocatalysis | CdS/TiO2 Nanocomposite | 84% degradation | The nanocomposite shows higher efficiency than CdS or TiO2 alone. researchgate.net |
| Polymer-Enhanced Ultrafiltration | Poly(allyl(triethyl)ammonium chloride) | 96% retention | The membrane may act as an adsorbent in addition to being a passive separator. jsta.clresearchgate.net |
| Enzymatic Degradation | Crude laccase from Trametes hirsuta | 88% decolorization | The process breaks down this compound into several metabolites. tandfonline.com |
Classification and Structural Context within Organic Dyes
This compound belongs to the anthraquinone (B42736) class of dyes. jsta.clresearchgate.net Anthraquinone dyes are characterized by a core structure derived from anthraquinone. The chemical structure of this compound is 1-amino-4-(2,4,6-trimethylanilino)anthracene-9,10-dione-2-sulfonic acid. researchgate.nettandfonline.com This structure includes a sulfonic acid group (-SO3H), which is characteristic of acid dyes. This functional group is ionizable and imparts water solubility to the dye molecule, allowing it to be applied from an acidic dye bath to substrates like wool, silk, and nylon. nih.gov
The table below outlines the key properties of this compound.
| Property | Value |
| Chemical Formula | C25H22N2O5S |
| Molecular Weight | 462.52 g/mol |
| Dye Class | Acid Dye, Anthraquinone Dye |
| Key Functional Groups | Amino group (-NH2), Sulfonic acid group (-SO3H), Carbonyl groups (C=O) |
The presence of aromatic rings and the conjugated system of double bonds in the anthraquinone structure are responsible for the dye's color. The specific arrangement of substituents on the anthraquinone core determines the exact shade of blue.
Broad Research Applications in Analytical and Material Sciences
Beyond its role in environmental studies, this compound is also a subject of research in analytical and material sciences. Its distinct spectroscopic and electrochemical properties make it useful for various applications.
In analytical chemistry , the degradation of this compound is often monitored using techniques like UV-Visible spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govtandfonline.comnih.gov These methods are used to identify the intermediate products formed during degradation, which helps in elucidating the reaction pathways. tandfonline.comacs.org For example, a study using LC-HRMS identified nine metabolites during the enzymatic degradation of this compound, providing insights into how the dye is broken down. tandfonline.com
In material science , this compound is investigated for its nonlinear optical (NLO) properties. researchgate.net NLO materials are crucial for applications such as optical switching, data storage, and optical limiting. A study using the Z-scan method revealed that this compound exhibits both saturable absorption and reverse saturable absorption, depending on the solvent. researchgate.net The nonlinear absorption coefficient and the imaginary part of the third-order nonlinear susceptibility were found to be significant, suggesting its potential as a candidate for NLO applications. researchgate.net The development of green chemical synthesis processes and advanced catalysts is also an area of research, aiming to produce dyes like this compound in a more environmentally friendly manner. hztya.com
Structure
2D Structure
Properties
IUPAC Name |
sodium;1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S.Na/c1-11-8-12(2)21(13(3)9-11)25-16-10-17(31(28,29)30)20(24)19-18(16)22(26)14-6-4-5-7-15(14)23(19)27;/h4-10,25H,24H2,1-3H3,(H,28,29,30);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRETZLLHOMHNNB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N2NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064307 | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-, monosodium salt | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6397-02-0, 12217-21-9 | |
| Record name | Acid blue 129 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006397020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)-, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Methodologies for Synthesis and Structural Elucidation of Acid Blue 129 and Its Derivatives
Academic Synthetic Routes and Reaction Mechanisms
The primary and most documented method for synthesizing Acid Blue 129 is through a condensation reaction. worlddyevariety.comchemicalbook.com This process involves the reaction of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, commonly known as bromamine (B89241) acid, with 2,4,6-trimethylaniline (B148799). worlddyevariety.comguidechem.com
This transformation is typically achieved via a copper-catalyzed aryl amination, which follows an Ullmann-type coupling mechanism. google.com In this reaction, a copper catalyst facilitates the substitution of the bromine atom on the anthraquinone (B42736) core with the amino group of 2,4,6-trimethylaniline. Various catalytic systems have been reported for this process, highlighting ongoing research to optimize reaction efficiency and minimize environmental impact. A patent describes a method using a monovalent copper complex as the catalyst to achieve nearly 100% conversion of bromamine acid, significantly reducing by-products and the amount of heavy metal waste. google.com
Commonly employed catalysts and reaction conditions include:
Copper(I) iodide: Used in polar solvents.
Cuprous chloride: Often used in conjunction with copper powder to maintain the concentration of the active Cu⁺ species, which can be unstable in aqueous solutions. guidechem.comgoogle.com
Alternative Catalysts: Systems such as CuSO₄, CuSO₄-FeSO₄, and CuSO₄-SnCl₂ have also been explored, though they may offer lower catalytic activity or present challenges in purification. google.com
A typical laboratory synthesis involves heating the reactants with the catalyst at temperatures ranging from 75°C to 80°C for several hours, followed by acidification to precipitate and isolate the final product. guidechem.com
**2.2. Comprehensive Spectroscopic and Chromatographic Characterization
A suite of advanced analytical techniques is employed to confirm the structure of this compound and analyze its properties.
Comprehensive Spectroscopic and Chromatographic Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Optical Property Analysis
UV-Vis spectroscopy is a fundamental tool for analyzing the optical properties of this compound and for monitoring the progress of its synthesis. The dye exhibits a characteristic strong absorption in the visible region, which is responsible for its bright blue color. The maximum absorption wavelength (λmax) can vary slightly depending on the solvent and pH. jsta.clresearchgate.netnih.govnih.gov
Studies have shown that in a pH range of 4 to 12, the main absorption band remains largely unaffected, though minor spectral shifts can be observed at higher pH values. jsta.cl The technique is also instrumental in studying the dye's nonlinear absorption (NLA) features in different polar solvents, where it can exhibit both saturable absorption and reverse saturable absorption, properties relevant for applications in nonlinear optics. researchgate.netnih.gov
| Reported λmax | Solvent/Conditions | Reference |
|---|---|---|
| 629 nm | Not specified | sigmaaldrich.com |
| 600 nm | Aqueous solution for concentration analysis | nih.gov |
| 594 nm | Aqueous solution, pH 4-12 | jsta.cl |
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Group Analysis
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations. nih.gov The spectrum provides a unique fingerprint, confirming the presence of key structural components. For instance, the FTIR spectrum of Acid Blue 25, a structurally related anthraquinone dye, shows characteristic peaks for C-N stretching of aromatic amines and aromatic ring stretching, which are also expected for this compound. researchgate.net
Based on its structure, the FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H (Amine) | 3300-3500 | Stretching |
| C-H (Aromatic/Methyl) | 2850-3100 | Stretching |
| C=O (Anthraquinone) | 1650-1680 | Stretching |
| C=C (Aromatic) | 1580-1620 | Ring Stretching |
| S=O (Sulfonate) | 1170-1220 & 1030-1070 | Asymmetric & Symmetric Stretching |
| C-N (Aromatic Amine) | 1250-1350 | Stretching |
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Identification
HRMS and LC-MS are powerful techniques for the precise determination of the molecular weight and formula of this compound, as well as for identifying its derivatives and degradation products. tandfonline.com Techniques like Liquid Chromatography-Quadrupole Time of Flight-Mass Spectroscopy (LC-QToF-MS) provide accurate mass data, enabling unambiguous molecular identification. The exact mass of the sodium salt of this compound has been computed to be 458.09123717 Da. nih.gov
LC-MS studies, particularly using Electrospray Ionization (ESI), have been employed to characterize the metabolites formed during the enzymatic degradation of this compound. tandfonline.com These analyses are crucial for understanding the dye's environmental fate. Characteristic fragmentation patterns for anthraquinone dyes often involve the loss of SO₂ and the cleavage of the secondary aromatic amine substituent, which aids in structural elucidation. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₃H₁₉N₂NaO₅S | worlddyevariety.com |
| Monoisotopic Mass | 458.09123717 Da | nih.gov |
| Identified Degradation Metabolite 1 | 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | tandfonline.com |
| Identified Degradation Metabolite 2 | 2,4,6-trimethylaniline | tandfonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like this compound. While specific NMR data for this compound is not widely published, the application of ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques such as COSY and HMBC would provide a complete structural map.
¹H NMR would reveal the different proton environments, showing distinct signals for the aromatic protons on the anthraquinone and trimethylphenyl rings, as well as the protons of the three methyl groups and the N-H proton.
¹³C NMR would identify all unique carbon atoms, including the carbonyl carbons of the quinone, the various aromatic carbons, and the methyl carbons.
2D NMR (COSY, HMBC) would establish connectivity between protons and carbons, confirming the exact placement of the sulfonic acid group and the linkage between the two aromatic systems, thus providing unequivocal structural confirmation.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy offers a vibrational fingerprint of a molecule that is complementary to its FTIR spectrum. This technique is particularly useful for observing vibrations of non-polar bonds and the skeletal framework of the molecule. researchgate.net For this compound, Raman spectroscopy could provide detailed information on the vibrations of the anthraquinone core and the C-S bond. researchgate.net A key advantage of Raman spectroscopy is that water is a weak Raman scatterer, making it well-suited for analyzing aqueous samples. Careful selection of the excitation laser wavelength is important to avoid interference from the dye's natural fluorescence. researchgate.net
Scanning Electron Microscopy (SEM) for Morphological Analysis of Composites
In the development of adsorbent materials for dye removal, SEM is crucial for characterizing the physical structure that influences adsorption capacity. Research on composites designed for the adsorption of this compound has utilized SEM to gain critical insights into their morphology.
One such study involved the creation of a reduced graphene oxide/polyaniline (rGO/PANI) composite for removing this compound from water. The materials were characterized using several techniques, including SEM, to understand their structure and applicability as an adsorbent. SEM analysis of the rGO/PANI composite revealed a structure where polyaniline particles were distributed on the surface of the reduced graphene oxide sheets. This morphological arrangement was identified as a key factor in the composite's superior adsorption properties for this compound.
Another investigation focused on the preparation of activated carbon from corn cobs as an adsorbent for this compound. The synthesized activated carbon was subjected to SEM analysis to characterize its surface morphology. The porous structure observed via SEM is fundamental to the material's high surface area (estimated at 913 m²/g), which in turn is critical for its significant adsorption capacity for the dye.
Furthermore, the influence of this compound on the morphology of polymer composites has been directly observed. In the electrosynthesis of polypyrrole (PPy), the addition of this compound was found to modify the resulting polymer's morphology, leading to the formation of smaller, globular-sized structures. This alteration of the physical structure, confirmed through microscopic characterization, directly impacts the electrochemical behavior and stability of the PPy composite.
SEM has also been used to assess the state of materials after interaction with this compound. In a study on Polymer-Enhanced Ultrafiltration (PEUF) for the removal of the dye, SEM was used to examine the cellulose-based ultrafiltration membranes post-diafiltration. The analysis showed that no significant structural changes occurred on the membrane's active layer or support, which was consistent with permeability test results.
The detailed findings from these SEM analyses are crucial for optimizing the synthesis and performance of composites related to this compound.
Research Findings on Morphological Analysis of this compound Composites
| Composite Material | Role of this compound | Key Morphological Findings from SEM Analysis | Reference |
|---|---|---|---|
| Reduced Graphene Oxide/Polyaniline (rGO/PANI) | Adsorbate | Showed the distribution of PANI particles on the rGO surface, a structure that improved adsorption properties. | |
| Polypyrrole (PPy) | Morphology-modifying agent during synthesis | The presence of AB129 during electrosynthesis resulted in the formation of smaller, globular PPy structures compared to other dyes. | |
| Corn Cob-Based Activated Carbon | Adsorbate | Characterized the surface morphology of the activated carbon, which is essential for its function as a sorbent for the dye. | |
| Cellulose (B213188)/Polypropylene Membrane | Filtered substance | Confirmed that no significant changes occurred to the asymmetrical structure of the membrane after ultrafiltration experiments. |
Investigation of Environmental Transformation and Degradation Pathways of Acid Blue 129
Adsorption Phenomena and Material Science Applications
The removal of Acid Blue 129 (AB 129) from aqueous solutions is heavily reliant on adsorption, a process where the dye molecules adhere to the surface of a solid material, known as an adsorbent. The efficiency and nature of this process are understood through the study of adsorption kinetics and equilibrium isotherms, which provide insights into the rate of uptake and the interaction between the dye and the adsorbent surface.
Adsorption Kinetics and Isotherm Modeling
To understand the rate and mechanism of this compound adsorption, researchers apply various kinetic and isotherm models to experimental data. These models are crucial for process design and for elucidating the fundamental interactions at the solid-liquid interface.
The kinetics of this compound adsorption have been widely studied using pseudo-first-order and pseudo-second-order models. Multiple studies, utilizing different adsorbent materials, consistently find that the adsorption process is better described by the pseudo-second-order kinetic model. nih.govnih.govresearchgate.netnih.gov This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule. mdpi.comsemanticscholar.org
For instance, in a study using a reduced graphene oxide/polyaniline (rGO/PANI) composite, the pseudo-second-order model showed a significantly higher correlation coefficient (R²) of 0.999 compared to the pseudo-first-order model's R² of 0.939. mdpi.comsemanticscholar.org Similarly, research on the adsorption of this compound onto almond shells and copper oxide nanoparticle-loaded activated carbon also confirmed the superior fit of the pseudo-second-order model, indicating it accurately describes the adsorption kinetics for this dye across various adsorbents. nih.govresearchgate.net
Table 1: Comparison of Kinetic Models for this compound Adsorption on rGO/PANI Composite Data sourced from a study using 25 mg/L of AB129 and 25 mg/50 mL of rGO/PANI at room temperature.
| Kinetic Model | Correlation Coefficient (R²) | Conclusion |
| Pseudo-First-Order | 0.939 | Poor fit |
| Pseudo-Second-Order | 0.999 | Excellent fit mdpi.comsemanticscholar.org |
Adsorption isotherms are fundamental to describing how this compound interacts with an adsorbent surface at equilibrium. Four common models—Langmuir, Freundlich, Tempkin, and Dubinin-Radushkevich (D-R)—have been applied to experimental data. nih.govnih.govresearchgate.net
The Langmuir model , which assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites, often provides the best fit for this compound adsorption data. nih.govresearchgate.netnih.gov This was observed in a study using almond shells as the adsorbent, where the Langmuir model yielded the highest correlation coefficient (R² = 0.994) compared to other models. nih.gov This suggests that a single layer of dye molecules forms on the surface of the adsorbent. nih.govresearchgate.net
The Freundlich model describes multilayer adsorption on a heterogeneous surface and does not predict adsorbent saturation. nih.gov The Tempkin model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. In some cases, like the almond shell study, it has shown a good fit, second only to the Langmuir model. nih.gov The Dubinin-Radushkevich model is used to determine if the adsorption mechanism is physical or chemical in nature. moca.net.ua
Table 2: Isotherm Model Fitting for this compound Adsorption on Almond Shells
| Isotherm Model | Correlation Coefficient (R²) | Key Assumption |
| Langmuir | 0.994 | Monolayer adsorption on a homogeneous surface. nih.gov |
| Tempkin | 0.993 | Considers heat of adsorption and adsorbate-adsorbent interactions. nih.gov |
| Dubinin-Radushkevich | 0.948 | Gaussian energy distribution onto a heterogeneous surface. nih.gov |
| Freundlich | 0.929 | Multilayer adsorption on a heterogeneous surface. nih.gov |
Elucidation of Adsorption Mechanisms (Electrostatic, Physisorption, Complexation, Ion-Exchange)
The removal of this compound from water is governed by several key mechanisms, including electrostatic attraction, physisorption, complexation, and ion-exchange.
Electrostatic Interaction : As an anionic dye, this compound carries a net negative charge in solution, particularly due to its sulfonate groups. nih.gov Adsorption is often most effective at a low pH (e.g., pH 2), where the surface of many adsorbents becomes protonated and thus positively charged. nih.gov This creates a strong electrostatic attraction between the positively charged adsorbent surface and the negatively charged dye anions, which is a primary driving force for adsorption. nih.govmdpi.com
Physisorption : This mechanism involves weak van der Waals forces. The negative Gibbs free energy (ΔG°) values found in thermodynamic studies of this compound adsorption often fall within a range that indicates the process is spontaneous and involves physisorption. researchgate.net
Complexation : The formation of complexes between the dye molecules and the functional groups on the adsorbent surface can be a significant mechanism. For example, in composites like rGO/PANI, complexation is considered one of the main ways the dye is adsorbed onto the material. mdpi.com Surface complexation can occur between the dye and metal ions or other active sites on the adsorbent. researchgate.netnih.gov
Ion-Exchange : In some systems, ion-exchange can play a role. This involves the exchange of the anionic dye molecules in the solution with anions present on the surface of the adsorbent material. Cationized materials, for instance, are designed to act as ion-exchangers for anionic dyes. researchgate.net
Development and Characterization of Novel Adsorbent Materials
Research has focused on developing low-cost, high-efficiency materials for this compound removal. This includes modified natural materials like almond shells and corn cobs, as well as advanced synthetic composites. nih.govnih.gov
Among the most promising novel materials are carbon-based composites, particularly those combining reduced graphene oxide (rGO) with polyaniline (PANI). mdpi.comsemanticscholar.orgresearchgate.net These rGO/PANI composites are synthesized through simple and cost-effective methods like mixing and sonication. mdpi.comsemanticscholar.org
Characterization using techniques such as Scanning Electron Microscopy (SEM), Raman Spectroscopy, and Fourier-Transform Infrared (ATR-FTIR) spectroscopy confirms the structure of these composites. mdpi.com SEM analyses show PANI particles distributed on the rGO surface, while spectroscopic methods have identified that amide bonds are primarily responsible for the conjugation between rGO and PANI. mdpi.com
These rGO/PANI composites have proven to be efficient adsorbents for this compound. mdpi.comresearchgate.net The adsorption equilibrium can be reached in as little as 40 minutes, and studies using the Langmuir isotherm have determined a maximum adsorption capacity of 25.57 mg/g for one such composite. mdpi.comsemanticscholar.org The combination of rGO's high surface area and PANI's unique properties creates a synergistic effect, enhancing the adsorption capabilities for dyes like this compound. mdpi.com
Biomass-Derived Adsorbents (e.g., Almond Shell)
The use of low-cost, readily available biomass-derived adsorbents presents an effective strategy for the removal of dyes like this compound (AB129) from aqueous solutions. Among these, almond shells (AS) have been investigated as a promising "green adsorbent". researchgate.net Studies have demonstrated the efficiency of almond shell powder in removing AB129, with research focusing on optimizing various parameters to maximize adsorption. nih.govhztya.com
Research indicates that the adsorption process is highly dependent on pH, with maximum removal of AB129 occurring at an acidic pH of 2. nih.govhztya.comnih.gov At this pH, a removal efficiency of over 98% can be achieved within 14 minutes using an adsorbent dose of 0.4 g for an initial dye concentration of 40 mg/L. nih.govnih.govresearchgate.net The adsorption kinetics are best described by the pseudo-second-order model, and the equilibrium data fit well with the Langmuir isotherm model. nih.govnih.govresearchgate.net This suggests a monolayer coverage of dye molecules onto the surface of the almond shell adsorbent. nih.govnih.gov Thermodynamic analyses, including calculations of Gibbs free energy, entropy (ΔS°), and enthalpy (ΔH°), have shown that the adsorption of AB129 onto almond shells is a feasible, spontaneous, and endothermic process. nih.govnih.gov
Another biomass-based adsorbent, activated carbon derived from corn cobs, has also shown high efficacy. nih.gov This material exhibited a maximum adsorption capacity of 833.33 mg/g for this compound at 333 K. nih.govbohrium.com The adsorption process followed pseudo-second-order kinetics and was best described by the Langmuir model, indicating a feasible and exothermic process. nih.gov
Table 1: Adsorption of this compound using Almond Shell Adsorbent
| Parameter | Optimal Condition/Finding | Reference |
|---|---|---|
| pH | 2.0 | nih.gov, hztya.com, nih.gov |
| Removal Efficiency | >98% | nih.gov, nih.gov, researchgate.net |
| Contact Time | 14 minutes for maximum removal | nih.gov |
| Adsorbent Dosage | 0.4 g / 25 mL | nih.gov, hztya.com |
| Initial Dye Concentration | 40 mg/L for >98% removal | nih.gov, nih.gov |
| Kinetic Model | Pseudo-second-order | nih.gov, nih.gov, researchgate.net |
| Isotherm Model | Langmuir, Tempkin | nih.gov, researchgate.net |
| Thermodynamics | Spontaneous and endothermic | nih.gov, nih.gov |
Mineral-Based Adsorbents (e.g., Modified Bentonite)
Mineral-based adsorbents, such as modified bentonite (B74815) clay, have proven to be effective for the removal of this compound from aqueous solutions. tandfonline.com Bentonite, a type of clay, can be chemically modified to enhance its adsorption capabilities. Studies have investigated bentonite modified with hydrochloric acid (HCl) and various metal ions like magnesium (Mg), barium (Ba), and aluminum (Al). tandfonline.compjoes.com
HCl-activated bentonite clay is an effective adsorbent for AB129, with the process being highly pH-dependent. tandfonline.comdeswater.com Acidic conditions (specifically pH 3) are favorable for higher adsorption. tandfonline.com The adsorption kinetics follow a pseudo-second-order model, and the data fit well with both Langmuir and Freundlich isotherm models. tandfonline.comunesp.br Thermodynamic analysis of the adsorption onto HCl-bentonite revealed a standard enthalpy (ΔH°) of -44.90 kJ mol⁻¹ and a standard entropy (ΔS°) of -68.44 kJ mol⁻¹ K⁻¹, indicating that the process is exothermic and spontaneous. deswater.comunesp.br
Magnesium-modified bentonite has also been studied for its ability to eliminate AB129. pjoes.comresearchgate.net The adsorption process in this case was found to follow pseudo-first-order kinetics. pjoes.comresearchgate.net Unlike the endothermic nature observed with almond shells, the adsorption capacity of Mg-modified bentonite decreases with an increase in temperature, suggesting an exothermic process and enhancement of the desorption step at higher temperatures. pjoes.comresearchgate.net Among bentonites modified with different metals, Mg-bentonite showed superior adsorption compared to Ba- and Al-bentonite. pjoes.comresearchgate.net
Table 2: Performance of Modified Bentonite Adsorbents for this compound Removal
| Adsorbent Type | Optimal pH | Kinetic Model | Isotherm Model | Thermodynamic Nature | Reference |
|---|---|---|---|---|---|
| HCl-Modified Bentonite | 3 | Pseudo-second-order | Langmuir & Freundlich | Exothermic, Spontaneous | tandfonline.com, deswater.com, unesp.br |
| Magnesium-Modified Bentonite | 3 | Pseudo-first-order | Langmuir & Freundlich | Exothermic | pjoes.com, researchgate.net |
Layered Double Hydroxides for Dye Immobilization and Photostability Enhancement
Layered double hydroxides (LDHs), also known as anionic clays, are emerging as highly effective materials for capturing and immobilizing dye molecules. nih.govmdpi.com These compounds have a general formula of [M²⁺₁₋ₓM³⁺ₓ(OH)₂]⁻ (Aⁿ⁻)ₓ/ₙ·mH₂O, where divalent (M²⁺) and trivalent (M³⁺) cations form positively charged lamellae. nih.gov This charge is balanced by anions (Aⁿ⁻) located in the interlayer space, which can be exchanged with anionic dyes like this compound. nih.gov
The incorporation of organic dye molecules into the structure of LDHs can significantly enhance their photostability. researchgate.net By intercalating or adsorbing the dye onto the LDH matrix, the organic molecules are protected from direct exposure to environmental factors, thus improving their chemical stability. nih.gov Studies on azoic dyes have shown that their photostability is greatly improved after being adsorbed on the surface of an Mg-Al-CO₃-LDH matrix, with adsorption proving more beneficial than intercalation due to strong chemisorption. researchgate.net This suggests that LDHs could serve as excellent hosts for enhancing the stability of dyes like this compound, a crucial factor for various industrial applications and for mitigating the environmental impact of dye degradation byproducts. The ability of LDHs to accumulate molecules and release them in a controlled manner also makes them promising for biomedical applications and cancer therapy. nih.gov
Application of Polymer-Enhanced Ultrafiltration (PEUF) for Dye Concentration and Removal
Polymer-enhanced ultrafiltration (PEUF) is a continuous and environmentally friendly membrane separation method used for the concentration and removal of dyes from effluents. jsta.clresearchgate.net This hybrid technique employs water-soluble polymers in conjunction with ultrafiltration membranes to separate low molecular weight species, such as dyes, from water. jsta.clnih.gov
In the context of this compound removal, PEUF experiments have been conducted using poly(allyl(triethyl)ammonium chloride) as the water-soluble polymer and cellulose (B213188) membranes with a nominal molar mass cutoff of 10 kDa. jsta.cl The process has demonstrated high efficiency, achieving an average retention of 96% for AB129. jsta.clresearchgate.net The retention process appears to occur in two stages: an initial flocculation stage followed by an elution stage. jsta.cl
Interestingly, the removal of AB129 via PEUF showed no significant pH effect in the range of 4 to 12, with retention rates remaining consistently high (95-97%). jsta.cl This is in contrast to experiments conducted without the polymer, where retention was much lower (28-45%) and pH-dependent. jsta.clresearchgate.net This indicates that the polymer plays the primary role in binding the dye molecules, which are then retained by the ultrafiltration membrane. jsta.clnih.gov The PEUF method serves as an effective pre-concentration step before subjecting the dye to further degradation through oxidation processes. jsta.clresearchgate.net
Table 3: Polymer-Enhanced Ultrafiltration (PEUF) for this compound Removal
| Parameter | Details/Findings | Reference |
|---|---|---|
| Polymer Used | Poly(allyl(triethyl)ammonium chloride) | jsta.cl, researchgate.net |
| Membrane Type | Cellulose (Biomax PBGC, 10 kDa cutoff) | jsta.cl |
| Average Retention (with polymer) | 96% | jsta.cl, researchgate.net |
| Retention (without polymer) | 28-45% | jsta.cl, researchgate.net |
| Effect of pH (with polymer) | No significant effect observed (pH 4-12) | jsta.cl |
| Operating Pressure | 300 kPa | jsta.cl |
| Stirring Rate | 200 rpm | jsta.cl |
Advanced Oxidation Processes (AOPs) and Chemical Degradation Pathways
Advanced Oxidation Processes (AOPs) are a class of water treatment technologies characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily hydroxyl radicals (•OH). mdpi.comunlv.edu These processes are highly efficient in oxidizing a wide range of persistent organic pollutants, ultimately mineralizing them into less harmful substances like CO₂, H₂O, and inorganic ions. unlv.edunih.gov
Sulfate (B86663) Radical-Based Advanced Oxidation Processes (SR-AOPs)
Recently, sulfate radical-based advanced oxidation processes (SR-AOPs) have gained considerable attention for the degradation of organic contaminants. nih.govresearchgate.net These processes utilize the sulfate radical (SO₄•⁻), which has a high redox potential (E₀ = 2.5–3.1 V) and a longer half-life (30–40 µs) compared to the hydroxyl radical. mdpi.comnih.gov This longer lifespan is particularly advantageous in water with high concentrations of carbonates or phosphates. mdpi.com
Sulfate radicals are typically generated through the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻), which is a component of Oxone. researchgate.netresearchgate.net Activation can be achieved through various methods, including heat, UV radiation, ultrasound, and chemical activation using transition metal ions or alkaline conditions. nih.govresearchgate.net
UV-Activated Persulfate Systems (Peroxydisulfate, Peroxymonosulfate)
The combination of ultraviolet (UV) irradiation with persulfate salts (like sodium persulfate) is an effective SR-AOP for dye degradation. researchgate.netresearchgate.net In this system, UV light activates peroxydisulfate (B1198043) (S₂O₈²⁻) or peroxymonosulfate (HSO₅⁻) to generate highly reactive sulfate radicals (SO₄•⁻), which then attack and degrade the dye molecules. researchgate.netresearchgate.net
Studies on the degradation of Acid Blue 113, a dye structurally similar to this compound, have shown that the UV/persulfate process is highly effective. researchgate.netresearchgate.net The degradation follows pseudo-first-order kinetics. researchgate.net The efficiency of the process is influenced by factors such as the initial persulfate concentration and pH. researchgate.netresearchgate.net For instance, the degradation rate of diclofenac (B195802) using a UV/persulfate system was enhanced by increasing the initial persulfate dosage and the solution pH. researchgate.net Similarly, the UV/Oxone process has been shown to be effective in degrading and mineralizing Acid Blue 113. researchgate.net These findings suggest that UV-activated persulfate systems are a powerful method for the chemical degradation of complex dyes like this compound. researchgate.net
Reaction Kinetics and Intermediate Formation
The degradation of this compound often follows pseudo-first-order or pseudo-second-order kinetics, depending on the specific treatment process and conditions. For instance, in adsorption studies using almond shells, the process was well-described by a pseudo-second-order kinetic model. nih.gov This indicates that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and the dye.
During degradation processes, various intermediate products are formed before complete mineralization. In the reductive transformation of this compound using zero-valent iron, several transformation products have been identified. nih.gov These intermediates are a result of the breakdown of the complex dye molecule into smaller, less colored or colorless compounds. One of the notable and concerning end-products identified is 2,4,6-trimethylaniline (B148799), which is potentially genotoxic. nih.gov The formation of such intermediates highlights the importance of not only decolorization but also the complete mineralization of the dye to non-toxic substances.
Photocatalytic Degradation using Semiconductor Nanoparticles (e.g., TiO2)
Photocatalysis, particularly using semiconductor nanoparticles like titanium dioxide (TiO2), is a promising advanced oxidation process for the degradation of organic pollutants like this compound. researchgate.netmdpi.com This method utilizes the generation of highly reactive hydroxyl radicals (•OH) to break down the complex dye structure. mdpi.com
Several factors significantly influence the efficiency of the photocatalytic degradation of this compound:
pH: The solution's pH is a critical parameter. mdpi.comnih.gov It affects the surface charge of the TiO2 nanoparticles and the speciation of the dye molecules. mdpi.com For anionic dyes like this compound, a lower pH is generally more favorable for adsorption onto the positively charged TiO2 surface, which is a crucial step for effective degradation. mdpi.comnih.gov
Catalyst Concentration: The concentration of the photocatalyst, such as TiO2, plays a vital role. nih.govmuk.ac.ir An increase in catalyst dosage generally leads to a higher degradation rate due to the increased number of active sites. muk.ac.ir However, beyond an optimal concentration, the efficiency may decrease due to light scattering and agglomeration of nanoparticles.
Electron Acceptors: The presence of electron acceptors, like hydrogen peroxide (H2O2), can enhance the degradation rate. researchgate.net They trap the photogenerated electrons, reducing the recombination of electron-hole pairs and thereby increasing the formation of hydroxyl radicals.
The photocatalytic degradation of this compound is initiated by the absorption of UV or visible light by the semiconductor nanoparticle (e.g., TiO2), which generates electron-hole pairs. researchgate.netmdpi.com These charge carriers react with water and dissolved oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−). mdpi.comoiccpress.com These radicals then attack the dye molecules, leading to the cleavage of chromophoric groups and subsequent degradation into smaller organic molecules, and ultimately, to CO2, H2O, and inorganic ions. mdpi.com
The decolorization efficiency of this process can be very high, with studies showing significant removal of color in a relatively short time. researchgate.net For instance, CdS-TiO2 nanocomposites have demonstrated an 84% degradation efficiency for a similar dye, AB-29, within 90 minutes under visible light. researchgate.net The kinetics of photocatalytic degradation often follow a first-order model. mdpi.comnih.gov
Reductive Transformation Processes (e.g., Zero-Valent Iron (ZVI) Mediated Reduction)
Reductive transformation using zero-valent iron (ZVI) is another effective method for treating wastewater containing this compound. nih.gov ZVI acts as an electron donor, leading to the reductive cleavage of the dye's chromophoric structures. mdpi.com
The reductive degradation of this compound by ZVI involves the transfer of electrons from the iron surface to the dye molecule, breaking the azo bonds and other chromophoric groups. researchgate.net This process results in the formation of several smaller aromatic amines. Using advanced analytical techniques like Liquid Chromatography-Quadrupole Time of Flight-Mass Spectroscopy (LC-QToF-MS), researchers have identified multiple transformation products. nih.gov
A proposed pathway involves the initial adsorption of the dye onto the ZVI surface, followed by the reductive cleavage of the anthraquinone (B42736) structure. nih.gov This leads to the formation of intermediate products which can undergo further reduction. One of the identified and significant transformation products is 2,4,6-trimethylaniline. nih.gov
Table 1: Identified Transformation Products of this compound with ZVI
| Transformation Product | Molecular Formula | Significance |
|---|---|---|
| 2,4,6-trimethylaniline | C9H13N | Potentially genotoxic end-product. nih.gov |
This table is generated based on available data and may not be exhaustive.
The efficiency of the ZVI-mediated reduction of this compound is influenced by several reaction conditions:
Temperature: Higher temperatures can accelerate the reaction rate. nih.gov Studies have shown that at elevated temperatures, the reduction of this compound can be rapid, occurring within a few hours. nih.gov However, the same transformation products have been observed at room temperature, suggesting the process is feasible under ambient environmental conditions. nih.gov
Aerobic/Anaerobic Environment: The presence or absence of oxygen significantly impacts the reductive process. ZVI is a more effective reducing agent in an anaerobic (oxygen-free) environment. In the presence of oxygen, ZVI can be oxidized, which competes with the reduction of the dye and can lead to the formation of iron oxides on the surface, potentially passivating the iron and reducing its reactivity.
Influence of Environmental Matrices and Operating Parameters on Degradation Efficiency
The efficiency of this compound (AB129) degradation is significantly influenced by various operating parameters and the composition of the environmental matrix. Key factors that have been studied include pH, initial dye concentration, temperature, and the presence of polymers or catalysts.
The pH of the aqueous solution is a critical parameter. Studies on the polymer-enhanced ultrafiltration (PEUF) of AB129 have shown that the dye's absorption spectrum is not significantly affected by pH in the range of 4 to 12, with the maximum absorption band remaining at 594 nm. jsta.cl However, at pH values of 10 and 12, an absorption band at 585 nm disappears, indicating a structural change in the dye molecule at high alkalinity. jsta.cl In adsorption processes using almond shell-based adsorbents, pH was also identified as an influential variable affecting dye removal. researchgate.net For photocatalytic degradation using the UV/peroxydisulfate system, adjusting parameters like pH is crucial for achieving effective decolorization. researchgate.net Similarly, in microbial degradation, pH plays a dominant role; optimization studies using a bacterial consortium confirmed that the degradation process was predominantly influenced by pH and agitation. sciepub.comsciepub.com
Initial dye concentration is another determining factor. Research on mycoremediation shows that degradation efficiency can be concentration-dependent. For example, the enzyme laccase from Trametes hirsuta EDN 082 effectively decolorized AB129, and studies on other dyes with the same enzyme showed degradation efficiency varied with initial concentrations from 100 to 500 ppm. researchgate.net In bacterial degradation, a consortium containing Pseudomonas putida was able to handle an initial dye concentration of 100 mg/l. sciepub.com
Temperature affects the kinetics of degradation. Adsorption studies of AB129 on activated carbon derived from corn cobs were evaluated at temperatures of 20, 40, and 60 °C, with the process following pseudo-second-order kinetics. nih.gov The maximal adsorption capacity for this compound was found to be 833.33 mg/g at 333 K (60 °C), and thermodynamic analysis indicated the process was feasible and exothermic. nih.gov
The presence of other substances in the matrix, such as water-soluble polymers or supplementary nutrients, also impacts degradation. In PEUF, the use of poly(allyl(triethyl)ammonium chloride) as a water-soluble polymer resulted in an average AB129 retention of 96%. jsta.cl For microbial processes, the addition of co-substrates like glucose and ammonium (B1175870) nitrate (B79036) was found to be essential for biomass production and subsequent dye degradation by a bacterial consortium. sciepub.comsciepub.com However, response surface methodology revealed that while agitation and pH were primary influencers, glucose had a negative effect on the degradation process itself, suggesting a complex interaction. sciepub.comsciepub.com
Table 1: Influence of Operating Parameters on this compound Degradation
| Parameter | Process | Organism/Method | Observation | Reference |
|---|---|---|---|---|
| pH | Adsorption/Filtration | Polymer-Enhanced Ultrafiltration (PEUF) | Absorption spectrum stable from pH 4-12, but structural changes occur at pH 10 and 12. Retention efficiency varies with pH. | jsta.cl |
| pH | Bacterial Degradation | Bacterial Consortium (incl. Pseudomonas putida) | Identified as a predominant factor influencing degradation efficiency. | sciepub.comsciepub.com |
| Initial Dye Concentration | Enzymatic Degradation | Laccase from Trametes hirsuta | Efficient decolorization is dependent on the initial dye concentration. | researchgate.net |
| Initial Dye Concentration | Bacterial Degradation | Pseudomonas stutzeri AK6 | Strain showed remarkable tolerance and decolorized Acid Blue 113 (a similar di-azo dye) at a high concentration of 300 ppm. | nih.gov |
| Temperature | Adsorption | Corn Cob Activated Carbon | Maximal adsorption capacity (833.33 mg/g) recorded at 333 K (60 °C). | nih.gov |
| Co-substrate (Glucose) | Bacterial Degradation | Bacterial Consortium (incl. Pseudomonas putida) | Found to have a negative effect on the degradation process, though necessary for biomass growth. | sciepub.comsciepub.com |
Biological and Enzymatic Degradation Mechanisms
Bioremediation, which utilizes microorganisms and their enzymes, is an environmentally friendly and cost-effective approach for the degradation of synthetic dyes like this compound. sciepub.com This process relies on the metabolic activity of microbes, primarily fungi and bacteria, which can decolorize and mineralize these complex aromatic compounds into less harmful substances. sciepub.comsciepub.com
Mycoremediation Studies using White-Rot Fungi (e.g., Trametes hirsuta, Aspergillus sp.)
White-rot fungi are particularly effective in degrading a wide range of xenobiotic compounds, including synthetic dyes, due to their powerful, non-specific extracellular ligninolytic enzyme systems. nih.govecronicon.net
Trametes hirsuta, a species of white-rot fungus, has demonstrated significant potential for degrading this compound. A newly isolated strain, Trametes hirsuta EDN 082, was used to produce a crude laccase enzyme preparation that achieved an 88% decolorization of AB129 within a 7-hour reaction period. tandfonline.comtandfonline.com During this degradation, nine distinct metabolites were identified, indicating a complex breakdown pathway. researchgate.nettandfonline.comtandfonline.com The central reaction involves the cleavage of the AB129 molecule into key intermediates, 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and 2,4,6-trimethylaniline. tandfonline.comtandfonline.com
Aspergillus sp. is another fungal genus with documented dye-degrading capabilities. While specific studies on Aspergillus sp. and this compound are limited, research on other structurally similar anthraquinone dyes provides strong evidence of its potential. For instance, Aspergillus sp. XJ-2 was able to efficiently decolorize and degrade various anthraquinone dyes under microaerophilic conditions. researchgate.netnih.gov It achieved a 93.3% decolorization rate for Disperse Blue 2BLN, another anthraquinone dye, within 120 hours. nih.gov The degradation mechanism involved the cleavage of the anthraquinone chromophoric group, driven primarily by extracellular manganese peroxidase. researchgate.netnih.gov Other studies have shown that Aspergillus sp. can effectively decolorize Reactive Blue dyes, with efficiency influenced by parameters such as pH and the available carbon source. academicjournals.orgresearchgate.net
Role of Ligninolytic Enzymes (Laccases, Peroxidases) in Dye Biodegradation
The potent degradative ability of white-rot fungi stems from their production of extracellular ligninolytic enzymes, principally laccases and peroxidases, such as manganese peroxidase (MnP) and lignin (B12514952) peroxidase (LiP). nih.govmdpi.comiwaponline.com These enzymes are highly non-specific and possess high redox potential, allowing them to oxidize a wide array of complex aromatic pollutants, including the chromophores of synthetic dyes. mdpi.comnih.gov
Laccases (benzenediol:oxygen oxidoreductases) are copper-containing enzymes that catalyze the oxidation of phenolic and non-phenolic compounds by extracting an electron and passing it to oxygen to form water. nih.gov Their role in AB129 degradation is well-established. Crude laccase from Trametes hirsuta EDN 082 was shown to be the primary agent responsible for the 88% decolorization of AB129. tandfonline.comtandfonline.com The degradation pathway initiated by this laccase involves the oxidation of the C–N bond, cleaving the dye molecule. tandfonline.com Studies on other fungi and dyes have consistently highlighted laccase as a key enzyme in decolorization processes. researchgate.netmdpi.com
Peroxidases, including manganese peroxidase (MnP) and lignin peroxidase (LiP), are heme-containing enzymes that utilize hydrogen peroxide to oxidize substrates. nih.govmdpi.com MnP works by oxidizing Mn²⁺ to Mn³⁺, which then acts as a diffusible redox mediator to oxidize phenolic structures. nih.gov LiP has a sufficiently high redox potential to directly attack non-phenolic aromatic rings, a key feature for degrading complex polymers like lignin and certain dyes. mdpi.com In the degradation of anthraquinone dyes by Aspergillus sp. XJ-2, extracellular manganese peroxidase was identified as the enzyme most closely correlated with the rate of decolorization. researchgate.netnih.gov The synergistic action of laccases and peroxidases enables fungi to completely mineralize complex dye structures. nih.govnih.gov
Fungal Biomass Immobilization Techniques for Enhanced Degradation
To improve the practical application of mycoremediation, fungal biomass is often immobilized onto various carrier materials. icm.edu.pl Immobilization enhances the operational stability of the microorganisms, protects them from toxic compounds in wastewater, facilitates easier separation of the biomass from the treated effluent, and allows for repeated use in batch or continuous processes. icm.edu.plscienceopen.com
Various natural and synthetic supports have been tested for immobilizing fungal biomass for dye removal. icm.edu.pl In one study, the mycelia of Pleurotus ostreatus, Hypholoma fasciculare, and Pluteus sp. were immobilized on carriers like pistachio shells (natural) and sponges (synthetic) to remove azo, anthraquinone, and triphenylmethane (B1682552) dyes. icm.edu.pl The results showed that immobilization significantly improved dye removal, with some combinations achieving complete decolorization. icm.edu.pl The efficiency was found to depend on the specific fungal strain, the dye, and the carrier material used. icm.edu.pl For instance, almost complete decolorization of the diazo dye Evans blue was achieved in 24 hours using fungal strains immobilized on a washer support. scienceopen.com While direct studies on immobilized biomass for AB129 degradation are not prevalent, the successful application of this technique for other dyes, including anthraquinone-based ones, strongly suggests its viability for enhancing the efficiency of AB129 mycoremediation. icm.edu.plnih.gov
Bacterial Biodegradation Approaches (e.g., Pseudomonas putida, Lysinibacillus sphaericus, Pseudomonas stutzeri)
Bacteria offer a versatile alternative to fungi for dye bioremediation and can thrive in a wide range of environmental conditions. mdpi.com Several bacterial species have been identified for their ability to decolorize and degrade azo and anthraquinone dyes.
Pseudomonas putida has been shown to effectively degrade various azo dyes. neptjournal.comijbbku.com It was a key organism in a bacterial consortium that degraded "Acid Blue" dye, achieving 90% degradation in 22 hours when supplemented with glucose and ammonium nitrate. sciepub.comsciepub.com Individually, Pseudomonas putida achieved 90% degradation in 26 hours. sciepub.comsciepub.com The degradation of dyes by P. putida often involves azoreductase enzymes, which cleave the azo bonds that are characteristic of many synthetic dyes. ijbbku.com
Lysinibacillus sphaericus is another bacterium with proven dye-degrading capabilities, particularly through the action of ligninolytic enzymes like laccase and peroxidase. researchgate.netbioflux.com.ro One study isolated L. sphaericus JD1103, which produced both laccase and lignin peroxidase and was able to decolorize Congo Red (84%) and Remazol Brilliant Blue R (50%), an anthraquinone dye, within 72 hours. researchgate.netbioflux.com.ro A co-culture involving Lysinibacillus sphaericus and Pseudomonas putida demonstrated complete degradation of several azo dyes at concentrations up to 100 ppm within 48 hours, with azoreductase and laccase identified as the key enzymes. jneonatalsurg.com
Pseudomonas stutzeri has also been implicated in the degradation of complex aromatic compounds and dyes. nih.gov Strain AK6 was studied for its ability to decolorize the di-azo dye Acid Blue 113, achieving 86.2% decolorization of a 300 ppm solution within 96 hours. nih.gov Genome analysis of this strain confirmed the presence of genes for both azoreductase and laccase, highlighting a multi-enzyme system for dye degradation. nih.govmdpi.com The ability of P. stutzeri to tolerate high dye concentrations makes it a robust candidate for treating industrial effluents. nih.gov
Table 2: Research Findings on Biological Degradation of this compound & Similar Dyes
| Organism | Dye | Key Findings | Enzymes Implicated | Reference |
|---|---|---|---|---|
| Trametes hirsuta EDN 082 | This compound | 88% decolorization in 7 hours. Nine metabolites were identified. | Laccase | tandfonline.comtandfonline.com |
| Aspergillus sp. XJ-2 | Disperse Blue 2BLN (Anthraquinone) | 93.3% decolorization in 120 hours. | Manganese Peroxidase | researchgate.netnih.gov |
| Pseudomonas putida | "Acid Blue" (Azo) | 90% degradation in 26 hours (individual culture). | Azoreductase (inferred) | sciepub.comsciepub.com |
| Lysinibacillus sphaericus JD1103 | Remazol Brilliant Blue R (Anthraquinone) | 50% decolorization in 72 hours. | Laccase, Lignin Peroxidase | researchgate.netbioflux.com.ro |
| Pseudomonas stutzeri AK6 | Acid Blue 113 (Di-azo) | 86.2% decolorization of 300 ppm dye in 96 hours. | Azoreductase, Laccase | nih.gov |
| Co-culture: P. putida & L. sphaericus | Azo Dyes | Complete degradation of 100 ppm dye in 48 hours. | Azoreductase, Laccase, NADH-DCIP reductase | jneonatalsurg.com |
Application of Microbial Consortia for Enhanced Dye Removal
While pure microbial cultures can effectively degrade dyes, the use of microbial consortia—defined communities of multiple microbial species—often leads to more robust and complete degradation. sciepub.comsciepub.com The complex and variable nature of industrial effluents, which typically contain a mixture of dyes and chemicals, makes consortia particularly suitable for real-world applications. sciepub.com
The enhanced efficiency of a consortium stems from synergistic interactions between its members. Different species may have complementary enzymatic machinery, allowing them to sequentially break down complex molecules that a single species cannot fully mineralize. For example, one species might perform an initial cleavage of the dye molecule, producing intermediates that are then used as a substrate by other members of the consortium. sciepub.com
A study on the degradation of an "Acid Blue" diazo dye constructed a consortium of five bacterial strains, including two strains of Pseudomonas putida and one of Bacillus subtilis. sciepub.comsciepub.com This consortium achieved 90% degradation of the dye in just 22 hours, which was faster than any of the individual strains (which took 26-42 hours). sciepub.comsciepub.com The complete mineralization of the dye was confirmed by the identification of metabolites like methyl salicylic (B10762653) acid, catechol, and β-ketoadipic acid, indicating the breakdown of the aromatic rings. sciepub.comsciepub.com The success of this consortium highlights the advantage of using mixed microbial populations for the bioremediation of dye-laden wastewater. sciepub.com
Elucidation of Metabolic Degradation Pathways and Intermediate Metabolite Identification
The biodegradation of this compound has been shown to proceed through various metabolic pathways, primarily facilitated by enzymatic action. A key pathway involves the crude laccase from the newly isolated fungus Trametes hirsuta EDN 082. tandfonline.com In this process, the initial step is the cleavage of the this compound molecule, leading to the formation of several intermediate metabolites.
Research has identified nine metabolites during the degradation of this compound by this fungal laccase. researchgate.nettandfonline.com The proposed metabolic pathway suggests two main routes of degradation. One route begins with the formation of C₁₄H₁₀N₂O₅S. tandfonline.com The other, more central degradation route involves the oxidation of the C-N bond, which is believed to be mediated by hydroxyl radicals. tandfonline.com This leads to the formation of two key intermediate compounds: 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and 2,4,6-trimethylaniline. tandfonline.comresearchgate.nettandfonline.com The subsequent decrease in the peak area of these two metabolites over a 7-hour reaction period indicates their role as central hubs in the ongoing degradation process. tandfonline.comresearchgate.net
Another identified degradation pathway for this compound involves the action of horseradish peroxidase (HRP). researchgate.net While the specific intermediates of this pathway are not fully detailed in the available research, it presents an alternative enzymatic route for the breakdown of the dye. researchgate.net
The following table summarizes the key identified intermediate metabolites in the degradation of this compound.
| Metabolite Name | Molecular Formula | Role in Degradation | Degrading Agent |
| 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | Not specified in results | Central intermediate | Crude laccase from Trametes hirsuta EDN 082 |
| 2,4,6-trimethylaniline | Not specified in results | Central intermediate | Crude laccase from Trametes hirsuta EDN 082 |
| C₁₄H₁₀N₂O₅S | C₁₄H₁₀N₂O₅S | Initial degradation product | Crude laccase from Trametes hirsuta EDN 082 |
Enzymatic Profiling of Degradation-Relevant Enzymes
Several enzymes have been identified as effective in the degradation of this compound, with laccases and peroxidases being the most prominent.
Laccase:
Crude laccase extracted from the fungus Trametes hirsuta EDN 082 has demonstrated significant efficacy in decolorizing this compound. At a concentration of 0.25 U/mL, this laccase achieved an 88% decolorization of the dye within a 7-hour period. tandfonline.comresearchgate.nettandfonline.comlsmu.lt This high level of efficiency highlights its potential for bioremediation of water contaminated with this dye. Further studies have shown that laccase from Trametes trogii is also capable of biodegrading this compound. tandfonline.com The decolorization efficiency of laccase is influenced by various factors, including the chemical structure of the dye. tandfonline.com
Horseradish Peroxidase (HRP):
Recombinant horseradish peroxidase C1A has also been successfully used for the decolorization of this compound. researchgate.net In one study, immobilized recombinant HRP C1A achieved a decolorization rate of 76.3 ± 1.6% for this compound, which was the most significant among the four dyes tested. researchgate.net The immobilization of the enzyme not only facilitates its reuse but can also enhance its stability under different pH and temperature conditions. researchgate.net
The following table provides a profile of the key enzymes involved in the degradation of this compound.
| Enzyme | Source | Degradation Efficiency | Conditions |
| Laccase | Trametes hirsuta EDN 082 | 88% decolorization | 0.25 U/mL enzyme concentration, 7 hours |
| Laccase | Trametes trogii | Biodegrades this compound | Not specified in results |
| Horseradish Peroxidase (HRP C1A) | Recombinant | 76.3 ± 1.6% decolorization | Immobilized enzyme |
Interactions of Acid Blue 129 with Biological and Environmental Components
Spectroscopic Probing of Interactions with Macromolecules (e.g., Protein Fluorescence Quenching)
The binding of small molecules like Acid Blue 129 to proteins is a critical aspect of their biological activity and distribution. Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are major transport proteins in the blood, and their interactions with dyes can be comprehensively investigated using fluorescence spectroscopy. lboro.ac.uk Proteins like HSA contain intrinsic fluorophores, primarily tryptophan and tyrosine residues, which emit fluorescence upon excitation. researchgate.net
When a dye molecule binds to a protein near these fluorescent residues, it can cause a decrease in the fluorescence intensity, a phenomenon known as fluorescence quenching. mdpi.com This quenching can occur through two primary mechanisms: dynamic quenching, which results from collisional encounters between the fluorophore and the quencher, and static quenching, which arises from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.gov
Studies on the interaction of various dyes with serum albumins have demonstrated that the quenching mechanism can be elucidated by analyzing the fluorescence data at different temperatures using the Stern-Volmer equation. nih.gov For many dye-protein interactions, the quenching is found to be static, indicating the formation of a stable complex. nih.govfrontiersin.org The binding constant (Kb) and the number of binding sites (n) can be determined from the fluorescence quenching data, providing quantitative insights into the affinity between the dye and the protein.
For anthraquinone (B42736) dyes similar to this compound, interactions with serum albumin are often driven by a combination of forces, including hydrophobic interactions, hydrogen bonds, and van der Waals forces. nih.govfrontiersin.org Molecular docking studies, which computationally model the interaction, can further identify the specific binding sites on the protein. For instance, many small molecules bind to specific sites on albumin, such as Sudlow's site I in subdomain IIA. researchgate.netnih.gov
Spectroscopic techniques such as synchronous fluorescence and three-dimensional (3D) fluorescence can reveal conformational changes in the protein upon binding to the dye. researchgate.net A shift in the emission wavelength of tryptophan or tyrosine residues can indicate changes in the polarity of their microenvironment, suggesting alterations in the protein's secondary or tertiary structure. nih.gov
Table 1: Typical Parameters for Dye-Protein Binding Interactions Studied by Fluorescence Quenching
This table illustrates the type of data obtained from spectroscopic studies on the interaction between dyes and serum albumins. The values are representative of typical findings for small molecule-protein interactions.
| Parameter | Description | Typical Value/Observation | Method of Determination |
|---|---|---|---|
| Quenching Mechanism | The process by which fluorescence intensity is decreased. | Static Quenching | Temperature-dependent fluorescence quenching (Stern-Volmer plots) nih.gov |
| Binding Constant (Kb) | Measures the strength of the binding between the dye and protein. | 104 - 105 M-1 | Analysis of fluorescence quenching data mdpi.com |
| Number of Binding Sites (n) | The number of dye molecules that can bind to one protein molecule. | ~1 | Analysis of fluorescence quenching data |
| Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) | Indicate the spontaneity and driving forces of the binding process. | ΔG° < 0 (Spontaneous), ΔH° and ΔS° vary | van't Hoff equation using Kb at different temperatures frontiersin.org |
| Conformational Changes | Alterations in the protein's structure upon binding. | Changes in α-helix content, shifts in λmax | Synchronous and 3D-Fluorescence, Circular Dichroism researchgate.netfrontiersin.org |
pH-Dependent Spectroscopic Behavior and its Implications for Environmental Fate
The adsorption of this compound onto various surfaces is strongly influenced by pH. Studies have shown that the maximum removal of this compound from aqueous solutions by adsorbents like almond shells occurs at a very acidic pH of 2.0. nih.gov This is attributed to the surface chemistry of the adsorbent. At low pH, the concentration of H⁺ ions is high, leading to the protonation of functional groups on the adsorbent surface, resulting in a net positive charge. This positively charged surface electrostatically attracts the anionic this compound molecules, enhancing adsorption. nih.gov
Conversely, as the pH increases, the adsorbent surface tends to become more negatively charged, leading to electrostatic repulsion with the anionic dye molecules and a decrease in adsorption efficiency. nih.gov This pH-dependent adsorption directly impacts the environmental fate of this compound. In acidic waters or soils, the dye is more likely to be immobilized by binding to particulate matter, sediment, and soil organic matter. In neutral or alkaline environments, it is expected to be more mobile and remain dissolved in the water column, increasing its potential for transport over larger distances.
The retention of this compound during polymer-enhanced ultrafiltration (PEUF) also shows pH dependence, although the interaction mechanism can be more complex, involving flocculation. jsta.cl In the absence of a polymer, retention of the dye by a cellulose (B213188) membrane was highest at acidic pH values (pH 4-6) and decreased as the pH became more alkaline. jsta.cl
Table 2: Effect of pH on the Removal Efficiency of this compound
This table summarizes experimental findings on how pH affects the adsorption of this compound onto almond shells, highlighting the implications for its environmental mobility.
| pH | Adsorption Behavior | Implication for Environmental Fate | Reference |
|---|---|---|---|
| 2.0 | Maximum adsorption/removal (>98% efficiency). | Low mobility; strong binding to environmental matrices. | nih.gov |
| 4.0 - 6.0 | High retention by cellulose membranes. | Moderate mobility; potential for binding to surfaces. | jsta.cl |
| > 6.0 | Decreased adsorption due to electrostatic repulsion. | High mobility; likely to remain in the aqueous phase. | nih.gov |
| 8.0 - 12.0 | Lower retention by cellulose membranes. | Very high mobility and transport potential in water. | jsta.cl |
Mechanisms of Binding to Environmental Matrices and Adsorbent Surfaces
The removal of this compound from water is largely governed by its adsorption onto various solid phases, including natural materials and engineered adsorbents. The mechanisms of this binding are multifaceted and can be elucidated by studying adsorption kinetics, equilibrium isotherms, and thermodynamics.
The binding process is often evaluated using isotherm models such as the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes adsorption on heterogeneous surfaces. For the adsorption of this compound onto almond shells and corn cob-based activated carbon, the Langmuir model was found to provide a better fit, suggesting that the dye forms a monolayer on the surface of these adsorbents. nih.govbohrium.com
The kinetics of adsorption describe the rate at which the dye is removed from the solution. Studies have consistently shown that the adsorption of this compound follows a pseudo-second-order kinetic model. nih.govbohrium.com This indicates that the rate-limiting step is likely chemisorption, involving valence forces or electron exchange between the adsorbent and the dye.
Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide insight into the nature of the adsorption process. For the adsorption of this compound onto almond shells, the process was found to be spontaneous and endothermic (positive ΔH°), suggesting that higher temperatures favor adsorption. nih.gov In contrast, adsorption onto a specific corn cob-based activated carbon was found to be spontaneous and exothermic (negative ΔH°), indicating that the process is favored at lower temperatures. bohrium.com The positive entropy change (ΔS°) observed in some studies suggests an increase in randomness at the solid-solution interface during adsorption. bohrium.com
The primary mechanisms driving the binding include:
Electrostatic Interactions: As discussed, the attraction between the anionic dye and positively charged adsorbent surfaces (at low pH) is a major driving force. nih.gov
Ion Exchange: Due to its ionic nature, this compound can adsorb to surfaces through ion-exchange processes.
Surface Area and Porosity: Adsorbents with a high surface area and well-developed pore structure offer more active sites for the dye to bind, leading to higher adsorption capacity.
Table 3: Adsorption Isotherm and Kinetic Parameters for this compound
This table presents key parameters from studies on the adsorption of this compound onto different environmental matrices, detailing the mechanisms and efficiency of the binding process.
| Adsorbent | Best Fit Isotherm | Max. Adsorption Capacity (qmax) | Best Fit Kinetic Model | Thermodynamics | Reference |
|---|---|---|---|---|---|
| Almond Shell | Langmuir | Not explicitly stated in mg/g | Pseudo-second-order | Spontaneous, Endothermic | nih.gov |
| Corn Cob Activated Carbon | Langmuir | 833.33 mg/g (at 333 K) | Pseudo-second-order | Spontaneous, Exothermic | bohrium.com |
Computational Chemistry and Molecular Modeling Studies of Acid Blue 129
Quantum Chemical Analysis of Reactivity and Degradation Pathways
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of Acid Blue 129. These theoretical studies help predict how the dye will behave in chemical reactions, especially during degradation processes.
One key area of focus is Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons, indicating sites susceptible to electrophilic attack, while the LUMO relates to the ability to accept electrons, highlighting sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO (E_gap) is an indicator of the molecule's kinetic stability; a smaller gap generally implies higher reactivity.
In the context of degradation, quantum chemical analysis can predict the most likely sites for attack by reactive species like hydroxyl (•OH) or sulfate (B86663) (SO₄•⁻) radicals, which are common in advanced oxidation processes (AOPs). For instance, a study on the UV/peroxydisulfate (B1198043) system for this compound degradation employed quantum chemical calculations to propose a probable reaction pathway. mdpi.com The analysis suggested that the reaction is initiated by an electron transfer from the –NH- moiety of the dye molecule, which leads to the splitting of the molecule and the formation of an anthraquinone (B42736) derivative. mdpi.com This regioselectivity was discussed as a prime example of how quantum chemical calculations can predict the site of radical attack in pollutant degradation. scispace.comdntb.gov.ua
Studies on the enzymatic degradation of this compound by laccase have also proposed metabolic pathways based on identified intermediates. researchgate.net While the primary analysis was experimental (LC-MS), the interpretation of how the parent molecule breaks down into these intermediates is fundamentally based on principles of chemical reactivity that can be modeled with quantum chemistry. For example, the cleavage of the bond between the anthraquinone core and the trimethylaniline group is a critical step in its degradation. researchgate.net
Table 1: Identified Degradation Metabolites of this compound by Laccase from Trametes hirsuta
| Metabolite ID | Compound Name | Role in Pathway |
|---|---|---|
| D2 | 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | Central degradation intermediate |
| D4 | 2,4,6-trimethylaniline (B148799) | Central degradation intermediate |
| - | Other (7 identified) | Further breakdown products |
Source: Adapted from studies on the enzymatic degradation of this compound. researchgate.net
This theoretical approach allows researchers to not only understand but also predict the degradation potential of dyes under various conditions, potentially replacing or reducing the need for extensive experimental studies in the future. scispace.com
Molecular Docking and Simulation Studies of Compound Interactions (e.g., with specific binding sites)
Molecular docking and simulation are computational techniques used to predict how a molecule, such as this compound, binds to a receptor, typically a protein. These methods are crucial for understanding the biological activity of compounds and for drug design.
This compound has been identified through structure-activity studies as a highly selective antagonist at the P2Y-receptor of guinea pigs. This biological activity implies a specific binding interaction with the receptor protein. Molecular docking simulations can be employed to model this interaction. In a typical docking study, the three-dimensional structure of this compound would be placed into the binding site of a model of the P2Y receptor. The software then calculates the most likely binding poses and estimates the binding affinity, often expressed as a binding energy score.
These simulations can reveal key interactions, such as:
Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the dye and the protein.
Hydrophobic interactions: Occurring between the nonpolar regions of the dye (like the trimethylphenyl and anthraquinone rings) and hydrophobic amino acid residues in the binding pocket.
Electrostatic interactions: Involving the negatively charged sulfonate group on this compound and positively charged residues in the receptor.
While specific molecular docking studies detailing the binding of this compound to the P2Y receptor are not widely published in the provided results, the methodology is well-established. For example, studies on other dye-protein interactions or antagonist-receptor binding demonstrate how docking can identify critical amino acid residues responsible for anchoring the molecule in the binding site. Accelerated molecular dynamics simulations, such as Gaussian accelerated molecular dynamics (GaMD), have been used to capture the spontaneous binding of ligands to receptors, revealing entire binding pathways and identifying intermediate states that could be targeted for drug design.
Computational Fluid Dynamics (CFD) Modeling for Environmental Remediation Processes
Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. In environmental engineering, CFD is a powerful tool for modeling and optimizing reactors and processes used for water treatment, including the removal of dyes like this compound.
While specific studies applying CFD to the remediation of this compound were not found in the search results, the application of this technique to similar processes, such as photocatalytic degradation of other dyes in various reactor types, is documented. CFD can simulate key transport phenomena and reaction kinetics within a photoreactor, providing insights into:
Flow patterns and mixing efficiency: Ensuring that dye molecules and any added catalysts or reagents are effectively distributed throughout the reactor.
Residence time distribution: Analyzing how long dye molecules remain in the reactor, which is critical for achieving high removal efficiency.
Light distribution: In photocatalytic processes, CFD can model the radiation field within the reactor to identify areas with poor light penetration, allowing for design optimization.
Mass transfer: Modeling the transfer of the dye from the bulk liquid to the surface of a catalyst.
For example, CFD has been used to optimize the design of open tank reactors for the photocatalytic degradation of organic dyes using ZnO nanoparticles. Such models can predict dye concentration profiles and volumetric reaction rates under different operating conditions. By simulating these complex systems, CFD can help in scaling up remediation processes from the lab to an industrial scale, improving efficiency and reducing costs. This represents a significant area for future research in the context of optimizing large-scale treatment of wastewater containing this compound.
Integration of Experimental Data with Computational Approaches for Mechanistic Insights
The most powerful approach to understanding the behavior of this compound involves the integration of experimental data with computational modeling. This synergy allows for the validation of computational predictions and provides a deeper, more complete mechanistic understanding that neither approach could achieve alone.
A prime example is the study of this compound degradation pathways. Experimental techniques like liquid chromatography-mass spectrometry (LC-MS) are used to identify the various intermediate and final products formed during degradation. For instance, in the enzymatic degradation of this compound by laccase, nine different metabolites were identified using ESI-LCMS-Q-TOF analysis. researchgate.net
While this experimental data is crucial, it only provides a snapshot of the chemical species present. Computational chemistry, specifically quantum chemical analysis, is then used to connect these dots. By calculating the reactivity of different sites on the parent this compound molecule and the stability of potential intermediates, researchers can propose a plausible step-by-step reaction mechanism that explains the formation of the experimentally observed products. mdpi.comresearchgate.net
For example, the experimental observation that 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and 2,4,6-trimethylaniline are key metabolites strongly supports the computational prediction that the C-N bond linking the two main moieties of this compound is a primary site of cleavage. mdpi.comresearchgate.net
This integrated approach offers several advantages:
Validation: Experimental results can validate the accuracy of the computational models and parameters used.
Elucidation: Computational models can explain the "why" behind experimental observations, such as why a particular bond breaks or why one degradation pathway is favored over another.
Prediction: Once a model is validated, it can be used to predict the outcomes of experiments under different conditions, saving time and resources.
In the study of photocatalytic degradation of this compound, quantum chemical analysis was used to propose the main reaction pathway, which was consistent with the observed decolorization kinetics and by-product formation. mdpi.com This combination of experimental kinetics and computational pathway analysis provides a comprehensive picture of the degradation process.
Q & A
Q. What are the key chemical properties of Acid Blue 129 that influence its adsorption behavior in aqueous solutions?
- Methodological Answer : AB129's adsorption is influenced by its molecular weight, functional groups (e.g., sulfonic acid groups), and solubility. These properties determine interactions with adsorbents like almond shells or rGO/PANI composites. For instance, the presence of sulfonic groups enhances electrostatic interactions with positively charged adsorbent surfaces at low pH . Researchers should characterize these properties using UV-Vis spectroscopy and structural analysis (e.g., FTIR) to tailor adsorbent selection.
Q. Which kinetic models are most applicable for studying AB129 adsorption dynamics?
- Methodological Answer : The pseudo-second-order kinetic model is widely validated for AB129 adsorption, as it accounts for chemisorption mechanisms and surface-active site interactions. For example, almond shell adsorption of AB129 showed a correlation coefficient (R²) of 0.999 for pseudo-second-order kinetics, compared to 0.956 for pseudo-first-order . Researchers should fit experimental data to both models and use statistical tools (e.g., chi-square test) to validate suitability.
Q. How does pH affect the adsorption efficiency of AB129?
- Methodological Answer : AB129 adsorption is highly pH-dependent due to its anionic nature. At pH 2, electrostatic attraction between protonated adsorbent surfaces (e.g., almond shells) and sulfonic groups of AB129 maximizes removal efficiency (>98%) . Researchers should conduct pH-edge experiments (pH 2–10) and measure zeta potentials to identify optimal conditions.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported adsorption capacities of AB129 across studies?
- Methodological Answer : Discrepancies often arise from differences in adsorbent porosity, surface chemistry, or experimental conditions (e.g., ionic strength). To address this, systematically compare isotherm models (Langmuir vs. Freundlich) and perform sensitivity analyses on variables like temperature and initial dye concentration . Meta-analyses of adsorption parameters (e.g., qmax) using standardized protocols (e.g., ASTM methods) can also reduce variability.
Q. What advanced characterization techniques are critical for understanding AB129-adsorbent interactions?
- Methodological Answer : Combine SEM for surface morphology, XRD for crystallinity, and FTIR/Raman spectroscopy for functional group analysis. For example, rGO/PANI composites showed enhanced AB129 adsorption due to π-π stacking and hydrogen bonding, confirmed via ATR–FTIR peaks at 1570 cm⁻¹ (C=C stretching) and 1140 cm⁻¹ (S=O vibrations) .
Q. How do thermodynamic parameters (ΔG, ΔH, ΔS) inform the feasibility of AB129 adsorption?
- Methodological Answer : Calculate ΔG (Gibbs free energy) to determine spontaneity; ΔH (enthalpy) indicates endothermic (>0) or exothermic processes. For almond shell adsorption, ΔG values ranged from -20.1 to -24.9 kJ/mol (spontaneous), while ΔH = 68.4 kJ/mol confirmed endothermicity due to dehydration of dye molecules . Use van’t Hoff plots and ensure temperature control (±0.5°C) during experiments.
Q. What statistical design methods optimize AB129 adsorption experiments?
- Methodological Answer : Replace one-at-a-time optimization with multivariate approaches like Response Surface Methodology (RSM). For instance, Central Composite Design (CCD) can model interactions between pH, adsorbent dose, and temperature, reducing experimental runs by 40% while improving accuracy . Validate models using ANOVA and lack-of-fit tests.
Data Analysis and Interpretation
Q. How should researchers validate adsorption isotherm models for AB129?
- Methodological Answer : Fit experimental data to Langmuir (monolayer adsorption), Freundlich (heterogeneous surfaces), and D-R (physical vs. chemical adsorption) models. For AB129, Langmuir showed superior fit (R² > 0.99) due to homogeneous almond shell surfaces . Use error functions like RMSE and AIC to quantify model performance.
Q. What are common pitfalls in interpreting AB129 degradation vs. adsorption studies?
- Methodological Answer : Degradation (e.g., photocatalytic) involves bond cleavage, while adsorption is physical/chemical accumulation. Confirmation requires HPLC or TOC analysis to track dye mineralization. For example, NaNO2-catalyzed oxidation of AB129 produced intermediates detectable via LC-MS, whereas adsorption leaves the dye structurally intact .
Experimental Design
Q. How to design a robust adsorption column for AB129 removal based on batch studies?
- Methodological Answer : Scale batch data (e.g., 0.4 g adsorbent for 40 mg/L AB129) to column parameters: bed height, flow rate, and breakthrough curves. Use Thomas or Yoon-Nelson models to predict saturation times. Ensure regeneration studies (e.g., desorption with NaOH) validate adsorbent reusability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
